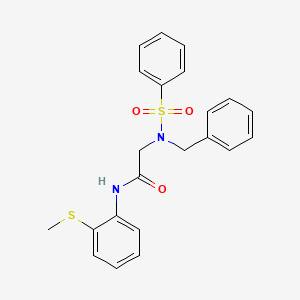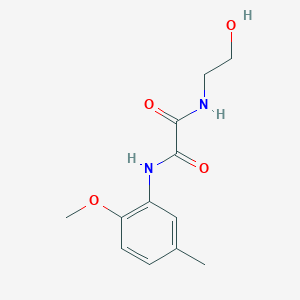![molecular formula C17H19BrN2O3S B7718298 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide](/img/structure/B7718298.png)
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide is an organic compound that features a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine.
Acylation: The resulting sulfonamide is then reacted with ethyl chloroacetate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids.
Reduction: Amines.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of sulfonamide-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-bromobenzenesulfonamide
- N-benzyl-4-bromobenzenesulfonamide
- N-ethyl-4-bromobenzenesulfonamide
Uniqueness
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the benzyl and ethyl groups, along with the sulfonamide and bromophenyl moieties, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-2-19-17(21)13-20(12-14-6-4-3-5-7-14)24(22,23)16-10-8-15(18)9-11-16/h3-11H,2,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHPZEJNOFWSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)

![N-(2-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7718224.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B7718237.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7718253.png)



![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B7718281.png)


